![molecular formula C9H17N3O B11728297 3-methoxy-1-methyl-N-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11728297.png)
3-methoxy-1-methyl-N-(2-methylpropyl)-1H-pyrazol-4-amine
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Overview
Description
3-methoxy-1-methyl-N-(2-methylpropyl)-1H-pyrazol-4-amine is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. These compounds are known for their diverse biological activities and are often used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-methyl-N-(2-methylpropyl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Substitution reactions: Introduction of the methoxy and methyl groups can be done through nucleophilic substitution reactions.
N-alkylation: The N-(2-methylpropyl) group can be introduced using alkyl halides under basic conditions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
3-methoxy-1-methyl-N-(2-methylpropyl)-1H-pyrazol-4-amine may have applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: May exhibit pharmacological activities, such as anti-inflammatory or antimicrobial properties.
Industry: Could be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-methoxy-1-methyl-N-(2-methylpropyl)-1H-pyrazol-4-amine would depend on its specific biological or chemical activity. It may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3-phenyl-1H-pyrazol-5-amine
- 3-methoxy-1-phenyl-1H-pyrazol-4-amine
- 1-methyl-3-(2-methylpropyl)-1H-pyrazol-4-amine
Uniqueness
3-methoxy-1-methyl-N-(2-methylpropyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrazole derivatives.
Properties
Molecular Formula |
C9H17N3O |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
3-methoxy-1-methyl-N-(2-methylpropyl)pyrazol-4-amine |
InChI |
InChI=1S/C9H17N3O/c1-7(2)5-10-8-6-12(3)11-9(8)13-4/h6-7,10H,5H2,1-4H3 |
InChI Key |
RQZPGJRMWAVJKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=CN(N=C1OC)C |
Origin of Product |
United States |
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